CID 6410762

Description

CID 6410762, also known as Palmitoyl-CoA, is a long-chain fatty acyl-CoA that plays a crucial role in various metabolic pathways. It is a key intermediate in lipid metabolism and is involved in the biosynthesis of complex lipids and the degradation of fatty acids. Palmitoyl-CoA is essential for the proper functioning of cellular processes and is found in various tissues throughout the body.

Properties

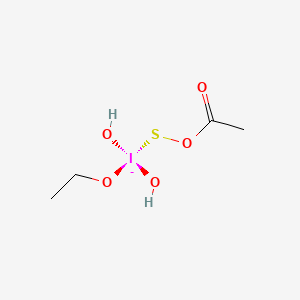

Molecular Formula |

C4H10IO5S- |

|---|---|

Molecular Weight |

297.09 g/mol |

InChI |

InChI=1S/C4H10IO5S/c1-3-9-5(7,8)11-10-4(2)6/h7-8H,3H2,1-2H3/q-1 |

InChI Key |

RRGCMWVUVZETRO-UHFFFAOYSA-N |

Canonical SMILES |

CCO[I-](O)(O)SOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitoyl-CoA can be synthesized through the esterification of palmitic acid with coenzyme A (CoA). This reaction typically involves the activation of palmitic acid by converting it to palmitoyl adenylate, followed by the transfer of the palmitoyl group to CoA. The reaction conditions often include the presence of ATP, Mg²⁺ ions, and specific enzymes such as acyl-CoA synthetase.

Industrial Production Methods

Industrial production of Palmitoyl-CoA involves enzymatic synthesis using recombinant enzymes. The process includes the fermentation of microorganisms engineered to overproduce the necessary enzymes, followed by the extraction and purification of Palmitoyl-CoA. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

General Steps in Analyzing Chemical Reactions

-

Identify the Compound : Start by identifying the compound of interest, including its molecular formula, structure, and any known properties.

-

Literature Review : Conduct a thorough literature review using databases like PubChem, CAS SciFinder, and scientific journals to gather existing data on the compound's reactivity.

-

Experimental Methods : If experimental data is needed, consider using techniques like mass spectrometry for rapid analysis of reaction outcomes, as described in recent research .

-

Theoretical Models : Apply theoretical models or computational tools to predict potential reactions and their conditions .

Potential Sources for Chemical Reaction Data

-

PubChem : Offers a vast collection of chemical information, including safety data and biological activities .

-

CAS SciFinder : Provides comprehensive data on chemical structures, reactions, and properties .

-

Scientific Journals : Sources like PubMed and PMC offer access to research articles on chemical reactions and synthesis methods .

Example of a Chemical Reaction Analysis

For illustrative purposes, consider the analysis of a compound like 1H-Oxazolo(3,4-a)quinolin-1-one. This compound undergoes various chemical transformations, including electrophilic substitutions and nucleophilic additions, due to its electron-rich centers.

| Reaction Type | Conditions | Products |

|---|---|---|

| Electrophilic Substitution | Acidic conditions | Substituted quinolines |

| Nucleophilic Addition | Basic conditions | Adducts with nucleophiles |

Scientific Research Applications

Palmitoyl-CoA has numerous applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study lipid metabolism.

Biology: Investigated for its role in cellular signaling and membrane dynamics.

Medicine: Studied for its involvement in metabolic disorders and potential therapeutic targets.

Industry: Utilized in the production of biofuels and biodegradable plastics.

Mechanism of Action

Palmitoyl-CoA exerts its effects by participating in metabolic pathways such as fatty acid β-oxidation and lipid biosynthesis. It acts as a substrate for various enzymes, facilitating the transfer of the palmitoyl group to other molecules. The molecular targets include enzymes like acyl-CoA synthetase, acyltransferases, and dehydrogenases. The pathways involved are critical for energy production, membrane synthesis, and signaling.

Comparison with Similar Compounds

Similar Compounds

Stearoyl-CoA: Another long-chain fatty acyl-CoA with an 18-carbon chain.

Oleoyl-CoA: A monounsaturated fatty acyl-CoA with an 18-carbon chain and one double bond.

Myristoyl-CoA: A shorter-chain fatty acyl-CoA with a 14-carbon chain.

Uniqueness

Palmitoyl-CoA is unique due to its 16-carbon saturated fatty acid chain, making it a key intermediate in both the synthesis and degradation of fatty acids. Its role in various metabolic pathways and its involvement in the regulation of lipid metabolism distinguish it from other similar compounds.

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying CID 6410762 that addresses gaps in existing literature?

- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and impact of your question . Begin with a systematic literature review to identify understudied aspects of this compound, such as its reactivity under specific conditions or interactions with biological systems. Narrow broad topics (e.g., "chemical properties") to specific hypotheses (e.g., "How does pH influence the stability of this compound in aqueous solutions?"). Ensure alignment with peer-reviewed studies by cross-referencing databases like PubMed or Web of Science .

Q. What are the best practices for designing a reproducible experimental protocol for this compound?

- Methodological Answer :

Define Variables : Clearly outline independent (e.g., temperature, solvent) and dependent variables (e.g., yield, degradation rate).

Control Groups : Include controls to isolate the compound’s behavior from external factors (e.g., blank reactions, solvent-only samples) .

Documentation : Follow guidelines from journals like Biochemistry (Moscow) for detailing materials, equipment, and step-by-step procedures to enable replication .

Pilot Studies : Conduct small-scale trials to refine measurement techniques (e.g., HPLC, NMR) and identify potential confounding factors .

Q. How can I conduct an effective literature review to contextualize this compound within current research?

- Steps :

- Use specialized chemistry databases (e.g., SciFinder, Reaxys) to retrieve primary literature on synthesis, applications, and safety data .

- Filter results by publication date (prioritize last 5 years) and citation count to identify authoritative sources .

- Organize findings into thematic categories (e.g., catalytic uses, toxicity profiles) using reference management tools like Mendeley .

Advanced Research Questions

Q. How should I resolve contradictions in experimental data involving this compound, such as conflicting reactivity reports?

Identify Contradictions : Compare conflicting datasets (e.g., divergent reaction outcomes under similar conditions).

Determine Dominant Factors : Assess whether discrepancies arise from methodological differences (e.g., purity of reagents, instrumental sensitivity) or intrinsic compound properties (e.g., polymorphic forms) .

Validate Hypotheses : Replicate experiments with stricter controls or advanced characterization (e.g., X-ray crystallography to confirm structural variations) .

Q. What strategies are effective for integrating interdisciplinary approaches (e.g., computational modeling and experimental chemistry) in studying this compound?

- Methodology :

- Collaborative Design : Partner with computational chemists to model the compound’s electronic structure (e.g., DFT calculations) and predict reactivity before lab testing .

- Data Alignment : Use experimental results (e.g., kinetic data) to refine computational parameters, ensuring iterative validation .

- Ethical Coordination : Address data-sharing protocols and authorship expectations early in interdisciplinary projects .

Q. How can I ensure ethical rigor when collecting sensitive data (e.g., toxicity studies) related to this compound?

- Guidelines :

- Informed Consent : For human cell line studies, provide clear documentation on the compound’s risks and obtain institutional ethics approval .

- Data Anonymization : Remove identifiers from datasets and store them securely to comply with GDPR or HIPAA standards .

- Transparency : Disclose funding sources and potential conflicts of interest in publications .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing non-linear relationships in this compound datasets (e.g., dose-response curves)?

- Recommendations :

- Use non-parametric tests (e.g., Spearman’s rank correlation) for non-normal distributions .

- Apply software tools like R or Python’s SciPy for curve fitting (e.g., Hill equation for dose-response modeling) .

- Report confidence intervals and effect sizes to contextualize significance beyond p-values .

Q. How should I structure a manuscript to highlight the novelty of my findings on this compound?

- Journal Compliance :

- Follow the IMRAD structure (Introduction, Methods, Results, Discussion) with emphasis on:

- Introduction : Link gaps in knowledge to your hypothesis (e.g., "Prior studies lack mechanistic insights into this compound’s photodegradation") .

- Results : Use tables to compare your data with literature values (e.g., catalytic efficiency vs. analogs) .

- Discussion : Address limitations (e.g., "In situ characterization was not feasible") and propose future work .

Ethical & Methodological Pitfalls to Avoid

- Avoid Overgeneralization : Do not extrapolate findings beyond tested conditions (e.g., claiming broad applicability without multi-environment validation) .

- Bias Mitigation : Use double-blind protocols in biological assays to reduce observer bias .

- Citation Integrity : Cite primary sources instead of reviews to credit original discoveries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.